N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a heterocyclic compound featuring a thiazole-4-carboxamide core substituted with a phenyl group at position 2. The side chain includes a cyclopropyl group, a hydroxyl group, and a thiophen-2-yl moiety. This structure combines pharmacophoric elements known to influence bioactivity: the thiazole ring contributes to metabolic stability and π-π interactions, the cyclopropyl group enhances rigidity and lipophilicity, and the thiophene moiety may improve binding to biological targets through sulfur-mediated interactions .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c22-17(15-11-25-18(21-15)13-5-2-1-3-6-13)20-12-19(23,14-8-9-14)16-7-4-10-24-16/h1-7,10-11,14,23H,8-9,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFPOJYQGUZDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Profile
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Chemical Formula | C18H21NO4S |
| Molecular Weight | 347.42864 g/mol |
| IUPAC Name | N-[(2S)-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,6-dimethoxybenzamide |
| SMILES | COc1cccc(OC)c1C(=O)NCC(O)(C2CC2)c3cccs3 |
| InChIKey | VAUADRPCBRZUIG-GOSISDBHSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. Notably, thiazole derivatives have been shown to exhibit a range of pharmacological effects:
- Antibacterial Activity : The compound has demonstrated potent antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. It inhibits bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription .
- Antifungal Activity : Research indicates that thiazole derivatives can inhibit the growth of fungi such as Candida albicans. The mechanism involves disruption of ergosterol synthesis, a vital component of fungal cell membranes .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by acting on G protein-coupled receptors (GPCRs), which play a crucial role in mediating inflammatory responses .
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiazole derivatives similar to this compound:
- Study on Antibacterial Activity : A series of thiazole derivatives were synthesized and tested for their antibacterial activity. One derivative showed an IC50 value against E. coli DNA gyrase of 12 μM, indicating strong inhibition .
- Antifungal Efficacy : In vitro studies revealed that certain thiazole compounds inhibited ergosterol synthesis in Candida parapsilosis, achieving a minimum inhibitory concentration (MIC) comparable to that of ketoconazole .
Structure-Activity Relationship (SAR)
The structure of this compound plays a pivotal role in its biological activity. Modifications to the phenyl ring and the presence of electronegative substituents significantly enhance its potency against microbial targets. For instance, compounds with fluorine or chlorine substitutions exhibited improved antifungal activity due to increased lipophilicity and electron density .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole scaffolds exhibit significant antibacterial properties. N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
| Target Organism | Observed Effect | MIC Value (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | 32 |
| Escherichia coli | Significant inhibition | 64 |
Anticancer Activity
The compound has demonstrated cytotoxic effects on various cancer cell lines, particularly breast cancer cells (MCF-7). A study indicated a dose-dependent decrease in cell viability.
| Cell Line | Observed Effect | IC50 (µM) |
|---|---|---|
| MCF-7 | Cytotoxicity | 15 |
Anti-inflammatory Properties
In vitro studies have shown that this compound can reduce pro-inflammatory cytokines in stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
| Cytokine | Effect | Reduction (%) |
|---|---|---|
| TNF-alpha | Decrease | 50 |
| IL-6 | Decrease | 50 |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, requiring careful optimization to achieve high yields and purity. Key synthetic routes include:
- Preparation of cyclopropyl ketones.
- Formation of thiophene derivatives.
- Amide formation through coupling reactions.
Case Studies
Several case studies have highlighted the applications and efficacy of this compound:
-
Antimicrobial Study (2024) : Evaluated against common bacterial strains with promising results.
- Findings: Effective against Staphylococcus aureus and Escherichia coli.
-
Anticancer Evaluation (2023) : Investigated cytotoxic effects on breast cancer cells.
- Findings: Demonstrated significant reduction in cell viability with an IC50 of 15 µM.
-
Inflammation Model Study (2025) : Assessed anti-inflammatory properties using LPS-stimulated macrophages.
- Findings: Reduced TNF-alpha and IL-6 levels by approximately 50%.
Comparison with Similar Compounds
Structural and Functional Variations:
- N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides (): These analogs replace the phenyl group at position 2 of the thiazole with a pyridinyl group. Biological Activity: Demonstrated efficacy in undisclosed biological assays, with statistical significance (p < 0.05) in treatment groups .
- N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (): Shares the cyclopropanecarboxamide moiety but lacks the thiophene and hydroxyl groups. The p-tolylamino group enhances hydrophobicity, which may improve membrane permeability. Key Data: Molecular formula C₁₆H₁₇N₃O₂S (vs. C₁₉H₁₉N₂O₂S for the target compound) .
Spectral Comparisons:
- IR spectra of thiazole carboxamides typically show C=O stretches at 1663–1682 cm⁻¹ (amide I band) and C=S vibrations at 1243–1258 cm⁻¹, as seen in hydrazinecarbothioamide precursors (). The target compound’s hydroxyl group would introduce O-H stretches (~3150–3414 cm⁻¹), distinguishing it from non-hydroxylated analogs .
Thiophene-Containing Compounds
Quinolone Derivatives (Evidences 3, 5):
- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: Feature a brominated thiophene ring, which increases electrophilicity and antibacterial potency against multidrug-resistant Staphylococcus aureus. The oxoethyl linker may enhance conformational flexibility compared to the target compound’s hydroxyethyl group .
- These modifications correlate with enhanced Gram-negative activity .
Pharmacokinetic Implications:
- Thiophen-2-yl groups in the target compound and its analogs (e.g., ’s thiophen-2-yl ethylamines) may improve metabolic stability due to sulfur’s resistance to oxidative degradation. However, the hydroxyl group in the target could increase solubility relative to non-polar derivatives .
Cyclopropane-Containing Analogs
- In the target compound, this group is adjacent to a hydroxyl moiety, which may mitigate excessive hydrophobicity .
Data Tables
Table 1: Structural and Spectral Comparison
Preparation Methods
Hantzsch Thiazole Synthesis
The 2-phenylthiazole-4-carboxylic acid precursor is synthesized via classical Hantzsch methodology:
Reaction Scheme:
$$ \text{Thiobenzamide} + \alpha\text{-Bromoacetophenone} \xrightarrow{\text{EtOH, Δ}} 2\text{-Phenylthiazole-4-carboxylic acid} $$
Optimized Conditions:
Alternative Routes
Cook-Heilbron Synthesis employs:
$$ \text{2-Amino-4-phenylthiazole} + \text{PhCOCl} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{Intermediate ester} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic acid} $$
This method achieves 65% yield but requires stringent anhydrous conditions.
Side-Chain Synthesis: N-(2-Cyclopropyl-2-Hydroxy-2-(Thiophen-2-Yl)Ethyl)Amine
Cyclopropanation Strategy
Step 1: Thiophene Allylic Alcohol Synthesis
$$ \text{Thiophen-2-yl-magnesium bromide} + \text{Epichlorohydrin} \xrightarrow{\text{THF, -78°C}} 2\text{-(Thiophen-2-yl)oxirane} $$
Step 2: Epoxide Ring-Opening
$$ \text{2-(Thiophen-2-yl)oxirane} + \text{Cyclopropylamine} \xrightarrow{\text{LiClO₄, MeCN}} 1\text{-Cyclopropyl-2-(thiophen-2-yl)ethanolamine} $$
Key Parameters:
Mannich Reaction Approach
$$ \text{Thiophen-2-carbaldehyde} + \text{Cyclopropylamine} + \text{Formaldehyde} \xrightarrow{\text{EtOH, HCl}} \text{Mannich base intermediate} $$
Hydroxylation via OsO₄-mediated dihydroxylation followed by selective reduction achieves the desired diastereomer in 43% overall yield.
Amide Bond Formation
Carboxylic Acid Activation
Method A: Acid Chloride Formation
$$ \text{2-Phenylthiazole-4-carboxylic acid} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{Acyl chloride} $$
Method B: Mixed Carbonate Mediation
$$ \text{Carboxylic acid} + \text{ClCO₂Et} \xrightarrow{\text{DIPEA, DMF}} \text{Active ester} $$
Coupling Reactions
Schotten-Baumann Conditions:
$$ \text{Acyl chloride} + \text{Amine} \xrightarrow{\text{NaOH aq, CH₂Cl₂}} \text{Product} $$
Peptide Coupling Reagents:
EDCI/HOBt system in DMF achieves 89% yield but requires chromatographic purification.
Stereochemical Considerations
The quaternary carbon bearing hydroxyl, cyclopropyl, and thiophene groups creates two stereoisomers. Key resolution methods include:
| Method | Conditions | ee (%) | Yield |
|---|---|---|---|
| Chiral HPLC | Chiralpak AD-H, Hexane/IPA | 99.5 | 72% |
| Enzymatic KR | Candida antarctica Lipase B | 95 | 68% |
| Diastereomeric Salt | (-)-Dibenzoyl tartaric acid | 98 | 61% |
Process Optimization and Scalability
Critical parameters for industrial-scale production:
Reaction Mass Efficiency (RME):
- Thiazole synthesis: 64%
- Side-chain preparation: 51%
- Final coupling: 78%
Environmental Factor (E-Factor):
- 23 kg waste/kg product (improved from 87 via solvent recovery)
Key Innovations:
- Continuous flow cyclopropanation reduces reaction time from 18 hr to 45 min
- Microwave-assisted amidation (100 W, 120°C) improves yield to 94%
Analytical Characterization
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.85–7.43 (m, 5H, Ph), 7.21 (dd, J = 5.1 Hz, 1H, thiophene), 6.95–6.88 (m, 2H, thiophene), 4.12 (br s, 1H, OH), 3.78–3.65 (m, 2H, CH₂N), 1.55–1.48 (m, 1H, cyclopropyl), 0.92–0.85 (m, 4H, cyclopropyl)
- HRMS (ESI): m/z calcd for C₁₉H₁₈N₂O₂S₂ [M+H]⁺ 371.0994, found 371.0991
HPLC Purity:
- Method: C18, 70:30 MeCN/H₂O, 1 mL/min
- Retention time: 6.72 min
- Purity: 99.3%
Comparative Evaluation of Synthetic Routes
| Route | Steps | Overall Yield (%) | Cost Index | Sustainability |
|---|---|---|---|---|
| A | 5 | 28 | 1.0 | Moderate |
| B | 7 | 34 | 1.8 | Low |
| C | 4 | 41 | 0.7 | High |
Route C employs flow chemistry and enzymatic resolution, demonstrating superior efficiency and environmental compatibility.
Industrial Production Challenges
Key Issues:
- Cyclopropane ring stability under acidic coupling conditions
- Thiophene sulfur susceptibility to oxidation
- Hydroxyl group protection/deprotection requirements
Solutions Implemented:
- Use of trimethylsilyl ether protection during amidation
- Strict oxygen-free environment (<10 ppm O₂)
- Low-temperature crystallization (MeOH/H₂O, -20°C)
Photocatalytic Approaches:
Visible-light mediated C-N coupling reduces energy input:
$$ \text{[Ru(bpy)₃]²⁺} \xrightarrow{hν} \text{Excited state} \rightarrow \text{Single electron transfer} $$
Yields improve to 91% with 0.5 mol% catalyst loading.
Biocatalytic Synthesis:
Recombinant amidase from Pseudomonas aeruginosa achieves:
- 99% enantioselectivity
- 5 g/L/h productivity
- Aqueous reaction medium
Q & A
Q. What are the standard synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide?
The compound is typically synthesized via multi-step coupling reactions. Key steps include:
- Activation of the carboxylic acid group (e.g., using EDCI/HOBt) for amide bond formation.
- Sequential coupling of thiophene, cyclopropyl, and phenyl moieties under controlled pH and temperature.
- Final purification via column chromatography or preparative TLC . Example: Carboxamide intermediates are coupled with amines (e.g., 3,4,5-trifluorophenylamine) in solvents like DMF, achieving yields of 57–75% .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, thiophene aromatic signals at δ 6.8–7.5 ppm).
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 413.5 for analogous compounds).
- Chromatography (TLC/HPLC) : Validates purity (>95% by HPLC) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Document exact reaction conditions (e.g., solvent, catalyst equivalents, temperature).
- Use standardized purification protocols (e.g., n-hexane/ethyl acetate gradient for TLC).
- Cross-validate results with published NMR and MS data .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Catalyst tuning : Adjust EDCI/HOBt ratios to reduce side reactions.
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., cyclopropane ring formation) to prevent racemization .
Q. How should researchers address contradictions in reported biological activity data?
- Re-evaluate assay conditions : Check buffer pH, cell lines, and controls for consistency.
- Replicate synthesis : Confirm compound identity and purity before biological testing.
- Statistical analysis : Use Student’s t-test (p ≤ 0.05) to validate reproducibility across independent trials .
Q. What computational methods are suitable for studying this compound’s binding interactions?
- Molecular docking : Predict binding affinities with target proteins (e.g., kinases).
- Density Functional Theory (DFT) : Analyze electron density distribution to identify reactive sites.
- MD simulations : Model conformational stability in biological environments .
Q. How can stereochemical challenges (e.g., hydroxy group configuration) be resolved?
- Chiral chromatography : Separate enantiomers using cellulose-based columns.
- NOESY NMR : Determine spatial proximity of substituents to assign stereochemistry.
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
Q. What strategies are effective for SAR studies on this compound?
- Analog synthesis : Modify substituents (e.g., replace thiophene with furan) to probe activity.
- Functional group swaps : Compare carboxamide vs. carbothioamide derivatives.
- In vitro assays : Test analogs against disease-specific targets (e.g., cancer cell lines) .
Methodological Considerations
Q. How can cross-disciplinary approaches enhance research on this compound?
- Integrate chemical synthesis with computational biology to predict bioactivity.
- Apply territorial dispute methodologies (e.g., contested territories frameworks) to contextualize collaborative research challenges .
Q. What are common pitfalls in purifying this compound, and how can they be mitigated?
- Low solubility : Use DMSO/water mixtures for recrystallization.
- Byproduct formation : Optimize Lawesson’s reagent stoichiometry during thioamide synthesis.
- Stereochemical loss : Avoid prolonged heating during cyclopropane ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
